molecular formula C9H8ClNO4S B1472637 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride CAS No. 1383579-86-9

1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride

Cat. No. B1472637
CAS RN: 1383579-86-9
M. Wt: 261.68 g/mol
InChI Key: SYWBFSOCUZSFDD-UHFFFAOYSA-N
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Description

“1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride” is a chemical compound . It is related to the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been studied for various pharmacological activities . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides and tested them as positive allosteric modulators of the AMPA receptors .

Scientific Research Applications

1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride has been used in a wide range of scientific research applications. It has been used in the synthesis of novel heterocyclic compounds, such as benzoxazines, benzimidazoles, and benzothiazoles. It has also been used in the synthesis of polymers and pharmaceuticals. In addition, this compound has been used in the synthesis of various organic compounds, such as alcohols, amines, and carboxylic acids.

Mechanism of Action

1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride acts as a catalyst in the synthesis of various organic compounds. It is believed to catalyze the formation of a new bond between the aldehyde and the primary amine, which then leads to the formation of the benzoxazine. The sulfonyl chloride then reacts with the benzoxazine to form the this compound.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. However, it is important to note that the compounds synthesized using this compound may have biochemical and physiological effects. Therefore, it is important to evaluate the safety of any compounds synthesized using this compound before they are used in any application.

Advantages and Limitations for Lab Experiments

1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride has several advantages for laboratory experiments. It is a versatile reagent that can be used in a variety of chemical reactions, including condensations, cyclizations, and oxidations. It is also relatively inexpensive and easy to obtain. However, it is important to note that this compound is a strong acid and should be handled with care.

Future Directions

The use of 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride in the synthesis of various organic compounds is an area of active research. Possible future directions include the development of new and improved synthetic methods using this compound, the development of new catalysts for the synthesis of heterocyclic compounds, and the development of new pharmaceuticals and polymers. In addition, further research is needed to better understand the mechanism of action of this compound and the biochemical and physiological effects of compounds synthesized using this compound.

properties

IUPAC Name

1-methyl-2-oxo-4H-3,1-benzoxazine-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c1-11-8-4-7(16(10,13)14)3-2-6(8)5-15-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWBFSOCUZSFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COC1=O)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride
Reactant of Route 3
1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride
Reactant of Route 4
1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride
Reactant of Route 5
1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride
Reactant of Route 6
1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride

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